molecular formula C16H21BO3 B1402982 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 517874-22-5

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1402982
M. Wt: 272.1 g/mol
InChI Key: FRCZOTWQPDOGQK-UHFFFAOYSA-N
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Description

The compound “6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one” is a boronic ester derivative . It has an empirical formula of C14H18BNO4 and a molecular weight of 275.11 .

Scientific Research Applications

Pharmacological Potential

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one and its structural analogs have been explored for their potential pharmacological applications. One study presented the synthesis of 1-(1,4-benzoquinon-2-yl)-1,2,3,4-tetrahydronaphthalenes for evaluating their pharmacological activities. These compounds exhibited significant anti-lipid peroxidation activities and some showed protective effects against hypobaric hypoxia in mice, indicating potential cerebral protective agents (Suzuki et al., 1996).

Drug Design and Development

Structural modifications of related compounds have been extensively studied to understand their influence on biological activities. For instance, various tetrahydronaphthalene derivatives have been synthesized and evaluated for their antiestrogenic activity, showing the importance of structural variations in medicinal chemistry (Jones et al., 1979). Furthermore, the discovery, synthesis, and structure-activity relationship studies of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists have shown significant potential in obesity treatment (Kamata et al., 2011).

Metabolic Studies

Understanding the metabolic pathways of chemical compounds is crucial for drug development and safety assessments. Studies have identified various metabolites of related naphthalene structures in rats, providing insights into the metabolism of polycyclic compounds and their potential toxicological profiles (Stillwell et al., 1978).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in organic synthesis, catalysis, and crystal engineering, given its status as a boronic ester derivative . Further studies could also aim to elucidate its mechanism of action and physical and chemical properties.

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)12-8-9-13-11(10-12)6-5-7-14(13)18/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCZOTWQPDOGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745130
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

CAS RN

517874-22-5
Record name 3,4-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517874-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

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